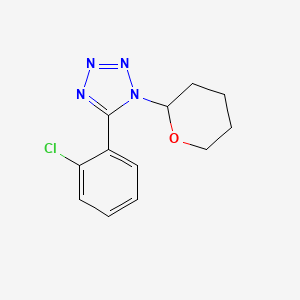
3-Pyridinecarbonitrile, 2-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The compound’s structure includes an ethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and alkylating agents. The reaction is carried out in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- are not extensively documented in the literature. the principles of multicomponent synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in cellular processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-6-ethyl-nicotinonitrile
- 2-Ethyl-4-methyl-nicotinonitrile
- 2-Methyl-4-ethyl-nicotinonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is unique due to its specific substitution pattern on the pyridine ring This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other nicotinonitrile derivatives
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-ethyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-3-9-8(6-10)5-4-7(2)11-9/h4-5H,3H2,1-2H3 |
Clé InChI |
RHPFWXJLVQVIAP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=N1)C)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B8438930.png)






![2-Mercapto-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine-4-ol](/img/structure/B8438987.png)

![2-(2,2,3-Trimethylcyclopent-3-enylmethyl)-[1,3]dioxolane](/img/structure/B8439009.png)
